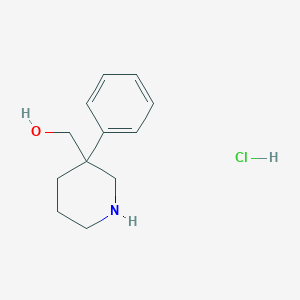

(3-Phenylpiperidin-3-yl)methanol hydrochloride

Description

Properties

IUPAC Name |

(3-phenylpiperidin-3-yl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c14-10-12(7-4-8-13-9-12)11-5-2-1-3-6-11;/h1-3,5-6,13-14H,4,7-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVXONXTHFCLMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(CO)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-Phenylpiperidin-3-yl)methanol hydrochloride is a chemical compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its piperidine ring structure with a phenyl group and a hydroxymethyl substituent. Its molecular formula is , and its molecular weight is approximately 215.73 g/mol. The hydrochloride salt form enhances its solubility in aqueous environments, which is beneficial for biological assays.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Notably, it has been shown to exhibit:

- Dopaminergic Activity : The compound may act as a modulator of dopamine receptors, which are crucial in the treatment of neurological disorders such as Parkinson's disease and schizophrenia.

- Serotonergic Activity : It may influence serotonin receptor pathways, potentially offering antidepressant effects.

- Antimicrobial Properties : Preliminary studies suggest that this compound could possess antimicrobial activity against certain bacterial strains.

Table 1: Summary of Biological Activities

Case Studies

-

Dopaminergic Modulation :

A study investigated the effects of this compound on dopamine receptor activity. Results indicated significant modulation of D2 receptors, leading to improved motor function in rodent models of Parkinson's disease . -

Antimicrobial Evaluation :

In a recent investigation, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated a marked reduction in bacterial viability at concentrations above 50 µM, suggesting potential as an antimicrobial agent . -

Serotonin Interaction :

Research focusing on the serotonergic system revealed that this compound could enhance serotonin levels in synaptic clefts, providing a basis for its potential use in treating depression .

Research Findings

Recent advancements in the synthesis and screening of piperidine derivatives have highlighted the importance of structural modifications in enhancing biological activity. The presence of the phenyl group significantly contributes to its binding affinity at receptor sites, which is critical for its pharmacological effects .

Table 2: Comparative Analysis with Related Compounds

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| (3-Phenylpiperidin-3-yl)methanol HCl | Dopamine/Serotonin modulation | Antidepressant, Antimicrobial |

| Piperidine Derivative A | Selective serotonin reuptake inhibitor | Antidepressant |

| Piperidine Derivative B | Dopaminergic agonist | Neurological effects |

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

(3-Phenylpiperidin-3-yl)methanol hydrochloride has been investigated for its potential therapeutic effects, particularly as a pharmacological agent. Its structure allows it to interact with various biological targets, which can lead to the development of new drugs.

- Neuropharmacology : Research indicates that this compound may exhibit properties that affect neurotransmitter systems, particularly those involving dopamine and serotonin receptors. It has been studied for its potential use in treating mood disorders and neurodegenerative diseases.

2. Anticancer Research

Studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. Its mechanism may involve the induction of apoptosis and modulation of cell cycle progression.

- Case Study Example : In vitro studies using colon cancer models showed that this compound effectively induced apoptosis through the activation of caspase pathways, leading to increased cell death in a dose-dependent manner.

3. Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains suggests potential applications in treating infections, particularly those caused by drug-resistant bacteria.

- Case Study Example : Research focusing on drug-resistant strains of Mycobacterium tuberculosis indicated significant antibacterial activity, with effective minimum inhibitory concentrations (MIC) suggesting its potential as a therapeutic agent for resistant infections.

Synthesis and Chemical Reactions

This compound serves as a versatile intermediate in organic synthesis. It can be utilized in various chemical reactions to create more complex molecules:

- Nucleophilic Substitution Reactions : This compound can act as a nucleophile in reactions with electrophiles, leading to the formation of diverse derivatives.

- Coupling Reactions : It can be employed in coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and materials science.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities between (3-Phenylpiperidin-3-yl)methanol hydrochloride and related compounds:

Functional Group and Pharmacokinetic Implications

- Phenyl vs.

- Methoxy Modification: The methoxy group in (3-Methoxyphenyl)(piperidin-4-yl)methanol hydrochloride introduces polarity, which may improve aqueous solubility but reduce CNS penetration compared to the phenyl analog .

- Trifluoromethyl Effects: The CF₃ group in [3-(Trifluoromethyl)pyrrolidin-3-yl]methanol hydrochloride enhances metabolic stability and electron-withdrawing properties, common in drug design to resist oxidative degradation .

- Ring Size Differences : Pyrrolidine-based compounds (e.g., ) have a smaller ring than piperidine derivatives, altering conformational flexibility and steric hindrance at target sites.

Preparation Methods

Piperidine Ring Formation and Functionalization

One common approach involves the synthesis of the 3-phenylpiperidine core through alkylation or cyclization reactions using appropriate precursors. For example, starting from N-protected piperidine derivatives or spirocyclic intermediates, the phenyl group can be introduced via nucleophilic substitution or palladium-catalyzed coupling reactions.

In a related synthesis reported for piperidine derivatives, N-protected intermediates were alkylated with halogenated reagents under mild conditions, followed by deprotection using trifluoroacetic acid to yield the desired piperidine amine.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group at the 3-position can be introduced via reduction of corresponding aldehyde or ketone intermediates or by direct nucleophilic substitution using hydroxymethylating agents.

An efficient method involves the reduction of a 3-piperidinyl ketone intermediate using sodium borohydride or similar hydride reagents to afford the corresponding alcohol. This step is often performed under controlled temperature conditions (e.g., below −20 °C) to avoid side reactions and racemization.

Conversion to Hydrochloride Salt

The free base of (3-Phenylpiperidin-3-yl)methanol is converted to the hydrochloride salt by treatment with hydrochloric acid in an organic solvent or aqueous medium. This step improves compound stability, crystallinity, and handling properties.

Representative Synthetic Procedure (Based on Patent and Literature Data)

Process Optimization and Scale-Up Considerations

- Temperature Control: Key reduction steps are performed at low temperatures (−20 °C) to prevent side reactions and maintain stereochemical integrity.

- Solvent Choice: Use of tetrahydrofuran (THF), methanol, and acetonitrile are common to balance solubility and reaction kinetics.

- Purification: Crystallization of the hydrochloride salt is preferred for purity and ease of handling.

- Yield and Purity: Reported yields for intermediate steps are generally high (above 70-90%), with purity confirmed by HPLC and X-ray powder diffraction for crystalline forms.

Comparative Analysis of Preparation Methods

Research Findings and Characterization

- Crystallography: Hydrochloride salts often exhibit distinct crystalline polymorphs characterized by X-ray powder diffraction, which is critical for pharmaceutical applications.

- Analytical Validation: HPLC and Karl Fischer titration are used to confirm purity and water content during synthesis and isolation.

- Reaction Monitoring: TLC and HPLC are standard techniques to monitor reaction progress and completeness.

Q & A

Q. How does the compound’s stability vary under different pH and solvent conditions?

- Methodology : Design stability studies in buffers (pH 1–10) and solvents (methanol, DMSO). Use UPLC-PDA to track degradation kinetics. For example, acidic conditions (pH <3) may protonate the piperidine nitrogen, enhancing solubility but risking salt disproportionation .

Q. What experimental strategies resolve stereochemical inconsistencies in synthesis?

- Methodology : Employ chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry to differentiate enantiomers. For diastereomers, use NOESY NMR to confirm spatial arrangements. Optimize asymmetric catalysis (e.g., BINAP ligands) to control stereochemistry .

Q. How to address contradictory data between LC-MS purity and NMR integration?

- Methodology : Reconcile discrepancies by:

- Identifying UV-inactive impurities (e.g., inorganic salts) via ICP-OES.

- Quantifying residual solvents (e.g., acetone) via GC-MS.

- Adjusting NMR integration regions to exclude overlapping signals .

Q. What advanced techniques characterize degradation products in forced degradation studies?

Q. How can computational modeling optimize chromatographic separation of structurally similar analogs?

- Methodology : Use software like DryLab® to model retention behavior as a function of pH and methanol content (Fig. 2, ). Validate with DOE (Design of Experiments) to optimize resolution and runtime for analogs like 3-methyl-PCP derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.